N'-(1-benzylpiperidin-4-ylidene)benzohydrazide
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Overview
Description
N’-(1-benzylpiperidin-4-ylidene)benzohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-benzylpiperidin-4-ylidene)benzohydrazide typically involves the reaction of 1-benzylpiperidin-4-one with benzohydrazide. The process can be summarized as follows:
Starting Materials: 1-benzylpiperidin-4-one and benzohydrazide.
Solvent: Ethanol is commonly used as the solvent for this reaction.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(1-benzylpiperidin-4-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
N’-(1-benzylpiperidin-4-ylidene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring and benzohydrazide moiety may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
- N’-(1-benzylpiperidin-4-ylidene)acetohydrazide
- 4-Amino-1-benzylpiperidine
Uniqueness
N’-(1-benzylpiperidin-4-ylidene)benzohydrazide is unique due to its specific combination of a piperidine ring, benzyl group, and benzohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H21N3O |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]benzamide |
InChI |
InChI=1S/C19H21N3O/c23-19(17-9-5-2-6-10-17)21-20-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,23) |
InChI Key |
JEFNDTXEEJIKII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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